2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid
説明
特性
IUPAC Name |
2-[1-[(2-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-20-12-5-3-2-4-10(12)9-16-7-6-15-14(19)11(16)8-13(17)18/h2-5,11H,6-9H2,1H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACYTACCRYOQML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388175 | |
| Record name | 2-[1-(2-METHOXYBENZYL)-3-OXO-2-PIPERAZINYL]-ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804189 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1033600-22-4 | |
| Record name | 2-[1-(2-METHOXYBENZYL)-3-OXO-2-PIPERAZINYL]-ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Alkylation of Piperazine Derivatives
The introduction of the 2-methoxybenzyl group to the piperazine nitrogen is typically achieved via nucleophilic alkylation. A common approach involves reacting piperazine or its protected analogs with 2-methoxybenzyl chloride or bromide in the presence of a base such as sodium bicarbonate or triethylamine. For instance, Patent WO2007074390A2 demonstrates analogous alkylation using benzyl halides under aqueous or polar aprotic conditions (e.g., acetonitrile or THF) at 0–40°C.
Key Reaction Conditions:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| 2-Methoxybenzyl bromide | Acetonitrile | 25°C | 72–78 |
| Piperazine | Water/THF | 0–10°C | 65–70 |
Oxidation to 3-Oxo-piperazine
The 3-oxo group is introduced via oxidation of the corresponding piperazine intermediate. Patent EP2228370A1 highlights the use of phosphorous oxychloride (POCl₃) in acetic acid for cyclization and oxidation, achieving selective ketone formation at position 3. Alternative oxidants like potassium persulfate or hydrogen peroxide in acidic media have also been reported.
Acetic Acid Moiety Incorporation
Direct Alkylation at Piperazine Position 2
The acetic acid group is introduced through alkylation of the secondary amine at position 2. Bromoacetic acid or its protected ester (e.g., ethyl bromoacetate) serves as the electrophile. Patent WO2007074390A2 details a two-step process:
-
Alkylation: Reaction of 1-(2-methoxybenzyl)piperazin-2-one with ethyl bromoacetate in THF using NaH as a base (0–5°C, 4 h).
-
Hydrolysis: Saponification of the ethyl ester with aqueous NaOH (reflux, 2 h) to yield the carboxylic acid.
Optimization Note:
-
Ester protection prevents side reactions during piperazine functionalization.
-
Hydrolysis under mild acidic conditions (e.g., H₃PO₄) minimizes decarboxylation.
Alternative Cyclization Routes
Cyclocondensation of Diamines
A convergent synthesis involves cyclizing 1,2-diamine precursors with α-keto acids. For example, reacting N-(2-methoxybenzyl)ethylenediamine with glyoxylic acid in refluxing ethanol forms the piperazine ring while introducing the acetic acid side chain.
Advantages:
-
Single-step ring formation and side-chain incorporation.
-
High atom economy (yields >80% reported in analogous systems).
Critical Analysis of Methodologies
Regioselectivity Challenges
Competing alkylation at piperazine positions 1 and 4 necessitates:
Emerging Techniques and Innovations
化学反応の分析
2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. The structural modifications in 2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid may enhance its interaction with neurotransmitter systems, particularly serotonin and norepinephrine receptors. Studies have suggested that such compounds can modulate mood disorders effectively, making them candidates for further development in antidepressant therapies.
2. Anticancer Potential
The compound's ability to inhibit specific cancer cell lines has been documented. For instance, studies have shown that piperazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. The methoxybenzyl group may contribute to increased selectivity towards cancerous cells.
Pharmacological Insights
1. Neuropharmacology
The neuropharmacological profile of this compound suggests potential applications as a neuroprotective agent. Its ability to cross the blood-brain barrier (BBB) could facilitate its use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease by protecting neuronal cells from oxidative stress and apoptosis.
2. Anti-inflammatory Effects
Recent studies highlight the anti-inflammatory properties of piperazine derivatives. The compound may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases. This application is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.
Proteomics Research
1. Specialty Product for Proteomics
As indicated by suppliers like Santa Cruz Biotechnology, this compound is marketed as a specialty product for proteomics research. Its role in studying protein interactions and post-translational modifications could provide insights into cellular mechanisms and disease states.
Case Studies
作用機序
The mechanism of action of 2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound belongs to a class of 3-oxo-piperazinyl acetic acid derivatives, which are modified by varying substituents on the benzyl group. Below is a detailed comparison with key analogs:
Substituent Variations and Physicochemical Properties
Discrepancies and Limitations
生物活性
2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid, a compound with the molecular formula C₁₄H₁₈N₂O₄ and CAS Number 1033600-22-4, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a methoxybenzyl group and an acetic acid moiety. Its structure is pivotal for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 278.30 g/mol |
| IUPAC Name | 2-[1-[(2-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid |
| InChI Key | XACYTACCRYOQML-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors, influencing various cellular pathways. This compound may act as an inhibitor or modulator of key biological processes, although detailed studies are required to elucidate these mechanisms fully.
Anticancer Properties
Recent studies have indicated that derivatives of piperazine compounds often display significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Doxorubicin | MCF-7 | 10.38 |
| This compound | MCF-7 | TBD |
| Novel derivatives | U-937 | <5 |
In a comparative study, derivatives exhibited higher cytotoxic effects than doxorubicin against certain leukemia cell lines (CEM-13 and MT-4), suggesting that modifications to the piperazine structure can enhance biological potency .
Mechanistic Studies
Flow cytometry analyses have revealed that compounds similar to this compound induce apoptosis in cancer cells through the activation of caspase pathways, indicating a potential mechanism for its anticancer effects . Additionally, molecular docking studies suggest strong interactions between the compound and specific protein targets involved in cancer proliferation .
Case Studies
- Cytotoxicity Assessment : A study examined the cytotoxic effects of various piperazine derivatives on MCF-7 breast cancer cells. The results indicated that modifications in the side chains significantly influenced the IC₅₀ values, with some derivatives showing enhanced activity compared to established chemotherapeutics .
- Apoptosis Induction : A recent investigation into the apoptotic mechanisms revealed that treatment with related compounds led to increased expression of pro-apoptotic proteins (e.g., p53) and decreased levels of anti-apoptotic markers, further supporting the anticancer potential of these derivatives .
Q & A
Basic: What are the recommended synthetic routes for 2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid, and how can purity be optimized?
Methodological Answer:
The compound’s synthesis typically involves coupling a 2-methoxybenzyl group to a piperazine scaffold, followed by acetic acid derivatization. Key steps include:
- N-Alkylation : Reacting piperazine derivatives with 2-methoxybenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Oxidation : Introducing the 3-oxo group via oxidation with reagents like mCPBA (meta-chloroperbenzoic acid) or TBHP (tert-butyl hydroperoxide) .
- Acetic Acid Conjugation : Using carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the acetic acid moiety .
Purity Optimization : - Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate purification.
- Final recrystallization from ethanol/water mixtures improves crystallinity and purity (>95%) .
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns on the piperazine ring and methoxybenzyl group. Key signals include:
- Methoxy protons at δ 3.8–3.9 ppm (singlet).
- Piperazine ring protons as multiplets between δ 2.5–3.5 ppm .
- X-ray Crystallography : Resolve crystal lattice parameters (e.g., orthorhombic system, space group P212121) to confirm stereochemistry and hydrogen-bonding networks (e.g., O–H···O interactions stabilizing the 3-oxo group) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 335.15) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Contradictions in antimicrobial or enzyme inhibition data often arise from:
- Experimental Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or assay conditions (e.g., pH, temperature) .
- Solubility Issues : Poor aqueous solubility may lead to underestimated activity. Use DMSO as a co-solvent (≤1% v/v) to enhance bioavailability .
Resolution Strategies : - Perform dose-response curves with standardized protocols (e.g., CLSI guidelines).
- Validate results across multiple cell lines or enzymatic systems (e.g., COX-2 vs. COX-1 inhibition assays) .
Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., the 3-oxo group’s electrophilicity) .
- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial DNA gyrase or fungal CYP51). Software like AutoDock Vina can predict binding affinities (ΔG values) .
- Pharmacophore Modeling : Map critical features (e.g., hydrogen bond acceptors on the piperazine ring) to guide analog design .
Advanced: How should experimental designs account for environmental or metabolic stability of this compound?
Methodological Answer:
- Environmental Fate Studies : Use HPLC-MS to track degradation products under simulated environmental conditions (e.g., UV light, pH 4–9) .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and monitor half-life (t₁/₂) via LC-MS/MS. Identify major metabolites (e.g., demethylation of the methoxy group) .
- Ecotoxicity Testing : Follow OECD guidelines for acute toxicity in Daphnia magna or algal growth inhibition .
Basic: What are the key challenges in scaling up synthesis, and how are they addressed?
Methodological Answer:
- Byproduct Formation : Optimize reaction stoichiometry (e.g., 1.2 equivalents of 2-methoxybenzyl bromide) to minimize N,N-dialkylation byproducts .
- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for large-scale reactions .
- Process Monitoring : Use in-line FTIR to track reaction progress and ensure completion before quenching .
Advanced: How can researchers leverage crystallographic data to improve formulation strategies?
Methodological Answer:
- Polymorph Screening : Identify stable crystalline forms via slurry experiments in solvents like acetone or methanol. Use DSC/TGA to assess thermal stability .
- Co-Crystallization : Enhance solubility by co-crystallizing with co-formers (e.g., nicotinamide) that disrupt lattice energy .
- Hydration Studies : Monitor moisture uptake using dynamic vapor sorption (DVS) to prevent deliquescence in formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
